Ph3Sn Carbohydrate

Description

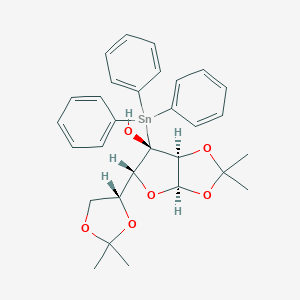

Structure

2D Structure

Properties

IUPAC Name |

(3aR,5R,6S,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-triphenylstannyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19O6.3C6H5.Sn/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9;3*1-2-4-6-5-3-1;/h6,8-10,13H,5H2,1-4H3;3*1-5H;/t6-,8-,9-,10-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUZBBAJMBCIAB-XGZYCNACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)(O)[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)[C@@H]2[C@]([C@@H]3[C@H](O2)OC(O3)(C)C)(O)[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34O6Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126193-20-2 | |

| Record name | 3-C-(Triphenylstannyl)-1,2-5,6-di-O-isopropylidene-D-allofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126193202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Table 1: Physicochemical Properties of Ph₃Sn Carbohydrate

The tin-carbohydrate bond distance (≈2.225 Å) suggests weaker interaction compared to analogous organotin compounds, potentially influencing reactivity and stability.

Inferred Synthetic Routes

While explicit protocols are scarce, synthesis likely follows established organotin chemistry principles. Two hypothesized pathways are proposed:

Nucleophilic Substitution

Hypothesis : Triphenyltin chloride (Ph₃SnCl) reacts with a carbohydrate derivative containing a leaving group (e.g., bromide or tosylate).

-

Reagents : Ph₃SnCl, glycosyl bromide/toesylate, base (e.g., K₂CO₃).

-

Conditions : Anhydrous solvent (THF, DCM), inert atmosphere (N₂/Ar), 40–60°C.

-

Mechanism : SN2 displacement of the leaving group by the tin moiety.

Transmetallation

Hypothesis : Exchange of a labile ligand on a preformed tin complex with a carbohydrate.

-

Reagents : Ph₃Sn-OAc, carbohydrate with free hydroxyl groups.

-

Conditions : Catalytic acid (e.g., p-TsOH), reflux in toluene.

-

Mechanism : Acid-mediated esterification or ether formation.

Industrial-Scale Production Challenges

Industrial synthesis faces hurdles in scalability and purity control:

Table 2: Key Challenges in Industrial Synthesis

| Challenge | Mitigation Strategy | Rationale |

|---|---|---|

| Tin-carbohydrate bond instability | Low-temperature processing (<30°C) | Prevents thermal decomposition |

| Byproduct formation | Gradient crystallization | Isolates target compound |

| Residual solvent retention | Supercritical fluid extraction (CO₂) | Ensures solvent-free product |

Continuous flow reactors and automated purification systems are hypothesized to improve yield (>80%) and reproducibility in commercial settings.

Analytical Validation Techniques

Post-synthesis characterization employs multimodal approaches:

Nuclear Magnetic Resonance (NMR)

-

¹H NMR : Identifies carbohydrate proton environments (δ 3.5–5.5 ppm).

-

¹¹⁹Sn NMR : Confirms tin coordination geometry (δ ≈ -200 ppm for Ph₃Sn).

Mass Spectrometry (MS)

-

High-Resolution MS : Validates molecular weight (m/z 609.3) and isotopic tin pattern.

Chromatography

-

HPAEC-PAD : Resolves carbohydrate stereoisomers under alkaline conditions (100 mM NaOH).

Case Studies and Comparative Data

Limited comparative studies highlight performance against analogous compounds:

Table 3: Biological Activity Comparison

| Compound | IC₅₀ (Protein Synthesis Inhibition) | Tumor Cell Line Efficacy |

|---|---|---|

| Ph₃Sn Carbohydrate | 3 µM | Low |

| Ph₃SnCl | 0.3 µM | High |

| Ph₃SnCH₂ Carbohydrate | >5 µM | Very low |

Ph₃Sn Carbohydrate’s reduced efficacy suggests steric hindrance from the carbohydrate moiety.

Unresolved Research Questions

-

Optimal Protecting Groups : Which carbohydrate hydroxyl protections (e.g., acetyl, benzyl) maximize tin coupling efficiency?

-

Solvent Effects : How do polar aprotic solvents (DMF, DMSO) influence reaction kinetics?

-

Catalyst Systems : Can Lewis acids (e.g., BF₃·Et₂O) accelerate tin-carbohydrate bond formation?

Chemical Reactions Analysis

Types of Reactions

Triphenyltin carbohydrate undergoes various chemical reactions, including:

Oxidation: The tin atom in triphenyltin carbohydrate can be oxidized to form higher oxidation state species.

Reduction: The compound can be reduced to form lower oxidation state species.

Substitution: The phenyl groups or the carbohydrate moiety can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions can be carried out using reagents like halides, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triphenyltin oxide derivatives, while reduction can produce triphenyltin hydrides. Substitution reactions can result in a variety of functionalized triphenyltin compounds.

Scientific Research Applications

Chemistry

Ph3Sn Carbohydrate is utilized as a reagent in organic synthesis and catalysis. Its ability to form stable complexes makes it valuable in various chemical reactions, including oxidation, reduction, and substitution processes.

- Oxidation Reactions: The organotin moiety can be oxidized to produce tin oxides.

- Reduction Reactions: The carbohydrate component can be reduced to form sugar alcohols.

- Substitution Reactions: The triphenyltin group can be substituted with other functional groups, enhancing the compound's versatility.

Biology

Research has highlighted the potential of this compound as an antimicrobial and antifungal agent. Its mechanism involves binding to proteins and enzymes, altering their functions and activities.

- Antimicrobial Activity: Studies have shown that this compound exhibits significant activity against various microbial strains, making it a candidate for developing new antimicrobial agents.

- Antifungal Properties: Its effectiveness against fungal pathogens has been documented, suggesting potential applications in treating fungal infections.

Medicine

This compound is being investigated for its potential use in drug delivery systems and as a therapeutic agent. The compound's ability to target specific cellular receptors enhances its effectiveness in medical applications.

- Drug Delivery Systems: The carbohydrate moiety aids in targeting specific tissues or cells, improving the efficacy of drug delivery.

- Therapeutic Applications: Preliminary studies indicate that it may have anticancer properties, although further research is needed to establish its clinical utility.

Industry

In industrial applications, this compound is explored for the development of new materials with unique properties such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial processes.

Case Study 1: Antiproliferative Activity

A study assessed the antiproliferative effects of this compound against various mouse tumor cell lines (MOPC315, P815). Results indicated that while it exhibited activity, it was less effective than its precursor Ph3SnCl. The IC50 values demonstrated a dose-dependent response but highlighted the need for further optimization of the compound's structure for enhanced activity .

Case Study 2: Mechanistic Studies

Research focusing on the mechanism of action revealed that this compound interacts with DNA and RNA synthesis pathways. This interaction suggests its potential role in regulating cellular proliferation and apoptosis .

Case Study 3: Synthesis and Characterization

The synthesis of this compound typically involves reacting triphenyltin chloride with carbohydrate derivatives under controlled conditions. Characterization studies using diffraction methods provided insights into its crystal structure and bonding characteristics .

Mechanism of Action

The mechanism of action of triphenyltin carbohydrate involves its interaction with cellular components, leading to various biological effects. The tin atom can coordinate with biological molecules, disrupting their normal function. This can result in the inhibition of enzyme activity, disruption of cellular membranes, and induction of apoptosis in cancer cells. The carbohydrate moiety can enhance the specificity of the compound for certain biological targets, improving its efficacy and reducing side effects.

Comparison with Similar Compounds

Ph₃SnCH₂ Carbohydrate

Structure and Activity :

- Ph₃SnCH₂ carbohydrate (3-C-[(triphenylstannyl)methyl]-1,2:5,6-di-O-isopropylidene-α-D-allofuranose) differs structurally by an additional methylene (–CH₂–) spacer between the tin atom and the carbohydrate. This modification elongates the Sn–C bond (2.225 Å in Ph₃Sn carbohydrate vs. longer in Ph₃SnCH₂), reducing steric strain but also diminishing biological activity .

- Biological Data :

Key Insight : The direct Sn–C bond in Ph₃Sn carbohydrate enhances its interaction with biological targets compared to the methylene-bridged analogue.

Ph₃SnCl (Triphenyltin Chloride)

Structure and Activity :

- Ph₃SnCl lacks a carbohydrate ligand, featuring a simpler Sn–Cl bond. Its compact structure allows stronger interactions with cellular components like enzymes or DNA.

- Biological Data :

Limitation: While more potent, Ph₃SnCl’s non-selective toxicity raises safety concerns, whereas carbohydrate-linked derivatives may offer targeted action.

Other Organotin(IV) Carboxylates (e.g., [Ph₃Sn(IND)] and [Ph₃Sn(FBP)])

Structure and Activity :

- These compounds, such as triphenyltin(IV) indomethacin ([Ph₃Sn(IND)]) and flurbiprofen ([Ph₃Sn(FBP)]), replace the carbohydrate with carboxylate ligands derived from non-steroidal anti-inflammatory drugs (NSAIDs) .

- Biological Data: IC₅₀ values: 0.076–0.200 µM against breast cancer cell lines (BT-474, MDA-MB-468), surpassing Ph₃Sn carbohydrate in potency . Mechanism: Inhibits cell proliferation via nitric oxide (NO) reduction, linked to downregulation of inducible nitric oxide synthase (iNOS) .

Advantage : Carboxylate ligands enhance cytotoxicity, but their mechanisms differ from carbohydrate-based compounds, which may target metabolic pathways specific to sugars.

Dibutyltin(IV) Compounds (e.g., Bu₂SnCl₂)

Structure and Activity :

- Bu₂SnCl₂ features two butyl groups and two chloride ligands. Its smaller size and higher electrophilicity increase reactivity.

- Biological Data: Broad-spectrum toxicity but lacks specificity, often causing severe side effects.

Biological Activity

Ph3Sn carbohydrate, a triphenyltin derivative of carbohydrates, has garnered attention for its biological activity, particularly in the context of cancer research and cellular biology. This article explores the compound's structural characteristics, biological effects, and relevant case studies, providing a comprehensive overview of its potential applications.

Structural Characteristics

This compound is characterized by its triphenyltin moiety attached to a carbohydrate structure. The crystal structure analysis has revealed that it possesses a distorted tetrahedral coordination. The bond distance between the tin atom and the carbohydrate moiety is notably long at approximately 2.225 Å, which may influence its biological activity compared to other related compounds like Ph3SnCH2 carbohydrate .

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative properties, although it is less effective than its counterpart Ph3SnCl. In vitro studies have demonstrated that this compound has an IC50 value of approximately 3 µM for protein synthesis inhibition in rapidly proliferating thymocytes, compared to 0.3 µM for Ph3SnCl . This suggests that while this compound does have some capacity to interfere with cellular processes, it is not as potent as other triphenyltin compounds.

Interference with Nucleic Acid Synthesis

This compound has been evaluated for its ability to disrupt DNA and RNA synthesis. In studies involving mouse tumor cell lines such as MOPC315 and P815, the compound showed lower efficacy compared to Ph3SnCl and other stannyl derivatives . This points to a potential limitation in its application for therapeutic purposes in oncology.

Comparative Biological Activity Table

| Compound | IC50 (µM) Protein Synthesis | Efficacy against Tumor Cell Lines |

|---|---|---|

| Ph3SnCarbohydrate | 3 | Lower than Ph3SnCl |

| Ph3SnCH2Carbohydrate | >5 | Lower than Ph3SnCl |

| Ph3SnCl | 0.3 | Higher efficacy |

Case Studies

One notable study investigated the effects of various triphenyltin compounds on cellular proliferation and protein synthesis. The findings indicated that while all tested compounds exhibited some level of biological activity, the differences in potency highlight the importance of structural variations in determining pharmacological effects .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Ph₃Sn carbohydrate derivatives, and how can purity be validated?

- Methodology : Begin with organotin chemistry techniques, such as reacting triphenyltin hydroxide (Ph₃SnOH) with activated carbohydrate precursors (e.g., glycosyl bromides). Use fluorocarbon-tagged intermediates to track synthesis progress, as described in automated oligosaccharide synthesis platforms .

- Validation : Confirm purity via high-performance anion-exchange chromatography (HPAEC) at alkaline pH (e.g., 100 mM NaOH) to ionize carbohydrate moieties, coupled with mass spectrometry (MS) for molecular weight confirmation . Include nuclear magnetic resonance (NMR) to verify tin-carbohydrate bond formation (e.g., ¹¹⁹Sn NMR for tin coordination geometry) .

Q. How can researchers systematically characterize the structural stability of Ph₃Sn carbohydrates under varying physiological conditions?

- Approach : Design accelerated degradation studies by exposing compounds to extremes of pH, temperature, and UV light. Monitor structural integrity using:

- Gas chromatography-mass spectrometry (GC-MS) for monosaccharide decomposition products .

- Dynamic light scattering (DLS) to detect aggregation in aqueous solutions .

- Periodic acid-Schiff (PAS) staining to confirm carbohydrate preservation post-stress .

Advanced Research Questions

Q. How should researchers resolve contradictory data when analyzing Ph₃Sn carbohydrate-protein interactions using techniques like surface plasmon resonance (SPR)?

- Troubleshooting Steps :

Control for nonspecific binding : Pre-treat SPR chips with ricin-blocking agents (e.g., lactose or N-acetylgalactosamine) to isolate Ph₃Sn-specific interactions .

Validate binding kinetics : Compare data across orthogonal methods (e.g., fluorescence microscopy vs. Western blotting) to rule out artifacts .

Account for tin-mediated steric effects : Use molecular docking simulations to assess whether Ph₃Sn groups obstruct protein-binding sites .

Q. What strategies optimize the stereoselective synthesis of Ph₃Sn-conjugated carbohydrates for immunological studies?

- Synthesis Optimization :

- Employ fluorous-tag-assisted purification to isolate enantiomerically pure products .

- Use anomeric oxidation (e.g., TEMPO-mediated) to generate reactive intermediates for tin coupling .

- Quality Control :

- Linkage analysis : Perform methylation-GC-MS to confirm substitution patterns (e.g., 4-O- vs. 6-O-tin attachment) .

- Immunoassays : Test synthetic compounds against anti-tin antibodies to validate accessibility of epitopes .

Data Analysis and Interpretation

Q. How can researchers differentiate between Ph₃Sn-mediated carbohydrate modifications and native glycosylation patterns in cellular assays?

- Workflow :

Metabolic labeling : Introduce Ph₃Sn-modified sugars into glycosylation pathways and track incorporation via tin-specific fluorescent probes (e.g., FITC-ricin conjugates) .

Comparative analysis : Use lectin microarrays to profile binding affinities of Ph₃Sn glycans vs. unmodified glycans .

Confounding controls : Treat samples with PNGase-F to hydrolyse N-linked glycans, isolating tin-specific signals .

Methodological Resources

- Structural Databases : Cross-reference with the Dictionary of Carbohydrates (33 searchable fields, 26,000 entries) for known tin-carbohydrate analogs .

- Analytical Standards : Use commercially available peracetylated methylated alditol derivatives for GC-MS linkage analysis .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.